Direct Brown 95, Techincal grade

Description

Direct Brown 95 is a Benzidine-based azo dye that is metabolized to free Benzidine in vivo. Direct brown 95 is primarily used for the dyeing of textiles, leather and paper. Benzidine and its metabolic derivatives have been detected in the urine of workers exposed to direct Benzidine-based dyes and exposure is strongly associated with the occurrence of bladder cancer. (NCI05)

Direct Brown 95 (Technical Grade) can cause cancer according to an independent committee of scientific and health experts.

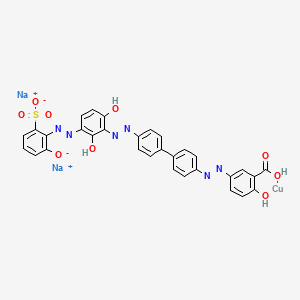

Structure

3D Structure of Parent

Properties

CAS No. |

16071-86-6 |

|---|---|

Molecular Formula |

C31H18CuN6O9S.2Na C31H18CuN6Na2O9S |

Molecular Weight |

760.1 g/mol |

IUPAC Name |

copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4 |

InChI Key |

HZBTZQVWJPRVDN-UHFFFAOYSA-J |

SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC(=C3[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Cu+2] |

boiling_point |

Decomposes (NTP, 1992) |

melting_point |

Decomposes (NTP, 1992) |

physical_description |

C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992) Dark brown or black solid; [CAMEO] |

solubility |

5 to 10 mg/mL at 67.1 °F (NTP, 1992) Sol in water; slightly sol in ethanol; insol in acetone. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Direct Brown 95

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and safety considerations of C.I. Direct Brown 95 (CAS No: 16071-86-6), a trisazo dye belonging to the benzidine-based class of colorants.

Chemical Structure and Properties

Direct Brown 95 is a complex trisazo dye, indicating the presence of three azo (-N=N-) groups within its molecular structure.[1] The core structure is based on benzidine, a known human carcinogen, which has significant implications for its metabolism and toxicity.[2] The dye is typically used as its copper complex to improve lightfastness properties.

The IUPAC name for the copper-complexed version is copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate.[3]

Physicochemical Data

| Property | Value | Reference |

| C.I. Name | Direct Brown 95 | [1] |

| C.I. Number | 30145 | [1][4] |

| CAS Number | 16071-86-6 | [1] |

| Chemical Class | Trisazo | [1][4] |

| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | [5][6] |

| Molecular Weight | 760.1 g/mol | [5][6][7] |

| Appearance | Dark brown or charcoal black powder | [7] |

| Hue | Reddish-brown | [4] |

| Solubility in Water | 35 g/L at 80-85 °C | [1][8] |

| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in acetone. | [1][8] |

Dyeing and Fastness Properties

Direct Brown 95 exhibits good affinity for cellulosic fibers, particularly at elevated temperatures.[1][8] Its fastness properties are crucial for its application in textiles and other materials.

| Fastness Property | Rating (Scale 1-5 or 1-8 for light) | Reference |

| Light Fastness | 5-6 | [1][8] |

| Washing Fastness (Soaping) | 2-3 | [1][8] |

| Rubbing Fastness (Dry) | 4 | [8] |

| Rubbing Fastness (Wet) | 3 | [8] |

| Acid Resistance | 4 | [1] |

| Alkali Resistance | 3-4 | [1] |

Note: Fastness ratings can vary depending on the substrate, dye concentration, and testing methodology.

Synthesis of Direct Brown 95

The synthesis of Direct Brown 95 is a multi-step process involving sequential diazotization and azo coupling reactions.[3] The general industrial manufacturing process is outlined below.

Experimental Protocols

General Synthesis Protocol (Illustrative)

Step 1: Tetrazotization of Benzidine

-

Dissolve benzidine (1 equivalent) in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (2 equivalents) dropwise while maintaining the temperature below 5°C to form the bis-diazonium salt (tetrazotized benzidine).

Step 2: First Azo Coupling

-

Prepare a solution of 2-hydroxybenzoic acid (salicylic acid, 1 equivalent) in a dilute alkaline solution.

-

Slowly add the cold tetrazotized benzidine solution to the salicylic acid solution.

-

Maintain a slightly alkaline pH and low temperature to facilitate the coupling reaction, forming a monoazo intermediate.

Step 3 & 4: Second Diazotization and Coupling

-

Separately, diazotize 3-amino-4-hydroxybenzenesulfonic acid (1 equivalent) using sodium nitrite and hydrochloric acid at 0-5°C.

-

Add this second diazonium salt solution to the monoazo intermediate from Step 2 to form the disazo intermediate.

Step 5: Final Coupling and Copper Complexation

-

Prepare an alkaline solution of resorcinol (1 equivalent).

-

Add the disazo intermediate to the resorcinol solution to perform the final coupling reaction.

-

Introduce a copper salt (e.g., copper sulfate) to the reaction mixture and heat to form the final copper-complexed Direct Brown 95 dye.

-

The dye is then isolated by salting out, filtered, washed, and dried.

Analytical Methods

Thin-Layer Chromatography (TLC) TLC is a common technique for assessing the purity of Direct Brown 95 and separating it from impurities.[3]

-

Stationary Phase: Silica gel plates.

-

Mobile Phase (Eluent Systems):

-

n-butyl acetate : pyridine : water (6:9:5)

-

n-propanol : isobutanol : ethyl acetate : water (4:2:1:3)[3]

-

-

Detection: The colored spots are visible under daylight. UV light can be used if components are fluorescent. The Retardation factor (Rf) values are used for identification by comparing with a standard.

High-Performance Liquid Chromatography (HPLC) HPLC is used for the quantitative analysis of the dye and for the detection of carcinogenic aromatic amines like benzidine after reductive cleavage.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., acetate buffer pH 4.7) is typically used.[10]

-

Detection: UV-Vis detector set at the dye's maximum absorbance wavelength (λmax) or an electrochemical detector for enhanced selectivity for aromatic amines.[3]

UV-Visible Spectroscopy UV-Vis spectroscopy is used for the identification and quantification of the dye.

-

Procedure: A solution of the dye is prepared in a suitable solvent (e.g., water or DMF).

-

Analysis: The absorbance spectrum is recorded, typically in the 400-700 nm range. The wavelength of maximum absorbance (λmax) is a key characteristic. This technique is also valuable for monitoring decolorization in degradation studies.[3]

Metabolic Pathway and Toxicological Profile

The primary toxicological concern with Direct Brown 95 stems from its nature as a benzidine-based dye. In vivo, gut microbiota and liver enzymes (azoreductases) can cleave the azo bonds, metabolizing the dye and releasing free benzidine.[2] Benzidine is classified as a known human carcinogen, strongly associated with an increased risk of bladder cancer.

Due to these health concerns, handling of Direct Brown 95 requires stringent safety protocols, including the use of personal protective equipment to prevent inhalation and dermal contact. Regulatory bodies like OSHA consider benzidine-based dyes as potential human carcinogens.[11]

Applications

Despite its toxicological profile, Direct Brown 95 has been used extensively in various industries due to its dyeing properties.

Given the health risks, a trend towards finding safer alternatives is ongoing in the dye manufacturing industry.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. epa.gov [epa.gov]

- 3. Direct Brown 95, Techincal grade | 16071-86-6 | Benchchem [benchchem.com]

- 4. Direct Brown 95 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 5. Direct Brown 95 (Technical Grade) | LGC Standards [lgcstandards.com]

- 6. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C.I. DIRECT BROWN 95 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]

- 9. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C.I. Direct Brown 95 | SIELC Technologies [sielc.com]

- 11. osha.gov [osha.gov]

Direct Brown 95 technical grade properties and characteristics.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, characteristics, and experimental considerations for the technical grade trisazo dye, Direct Brown 95.

Core Properties and Characteristics

Direct Brown 95 is a trisazo dye, indicating the presence of three azo groups (-N=N-) in its molecular structure.[1] This structural feature is fundamental to its chromophoric properties, resulting in its characteristic brown color. The technical grade product is typically a dark brown or black powder and is known for its application in dyeing cellulosic fibers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Direct Brown 95.

| Property | Value | Reference(s) |

| CI Name | Direct Brown 95 | [1] |

| CI Number | 30145 | [1][2][3] |

| CAS Number | 16071-86-6 | |

| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | [4] |

| Molecular Weight | 760.1 g/mol | [4][5] |

| Appearance | Dark brown microcrystals or charcoal black powder | [6] |

| Hue | Reddish Brown | [7] |

| Solubility | Soluble in water (35 g/L at 80-85 °C), slightly soluble in ethanol, insoluble in acetone.[1][2][6] | |

| Melting Point | Decomposes | [8] |

| Boiling Point | Decomposes | [8] |

Chemical Structure

The chemical structure of Direct Brown 95 is a complex benzidine-based trisazo molecule.[4]

Experimental Protocols

Synthesis of Direct Brown 95

The synthesis of Direct Brown 95 involves a multi-step process centered around diazotization and azo coupling reactions. A general outline is provided below.

Methodology:

-

Diazotization of Benzidine Derivative: A primary aromatic amine, 4-(4-Aminophenyl)benzenamine, undergoes double nitriding.[1] This is typically carried out in an acidic medium with sodium nitrite at low temperatures (0-5 °C) to form a bis-diazonium salt.

-

First Azo Coupling: The bis-diazonium salt is first coupled with 2-Hydroxybenzoic acid (salicylic acid).[1]

-

Second Azo Coupling: In a subsequent step, the intermediate product is coupled with a diazo derivative of 3-Amino-4-hydroxybenzenesulfonic acid.

-

Final Coupling and Chelation: The final azo coupling is performed with a suitable coupling component, followed by chelation with a copper salt to form the final dye complex.

Dyeing of Cotton with Direct Brown 95

Direct Brown 95 is primarily used for dyeing cellulosic fibers like cotton. The following is a general laboratory-scale protocol for dyeing cotton fabric.

Materials:

-

Direct Brown 95

-

Cotton fabric (scoured and bleached)

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine)

Procedure:

-

Dye Bath Preparation: Prepare a dye bath with a specific concentration of Direct Brown 95 (e.g., 1% on weight of fabric). The dye is first pasted with a small amount of cold water and then dissolved in hot water.

-

Dyeing Process:

-

Introduce the wetted cotton fabric into the dye bath at a low temperature (e.g., 40°C).

-

Gradually raise the temperature to near boiling (95-100°C) over 30-45 minutes. The highest affinity for cellulose fibers is achieved at 100°C.[1][2]

-

Add an electrolyte (sodium chloride or Glauber's salt) in portions to aid in the exhaustion of the dye onto the fiber. The amount of salt will depend on the desired depth of shade.

-

Continue dyeing at this temperature for 45-60 minutes.

-

-

Rinsing and Aftertreatment:

-

After dyeing, the fabric is rinsed thoroughly with cold water to remove any unfixed dye.

-

An aftertreatment with a cationic dye-fixing agent can be employed to improve the wash fastness of the dyeing.

-

Fastness Testing

The fastness properties of a dyeing are crucial for its performance. Standardized methods are used to evaluate these properties.

2.3.1. Light Fastness

-

Method: ISO 105-B02 is a common standard for determining the color fastness to an artificial light source representative of natural daylight.

-

Procedure: A dyed specimen is exposed to a xenon arc lamp under specified conditions of temperature and humidity. The change in color is assessed by comparing the exposed sample to unexposed material and to a set of blue wool standards (rated 1 to 8, with 8 being the highest fastness). Direct Brown 95 typically has a light fastness rating of 5-6.[2][3][7]

2.3.2. Washing Fastness

-

Method: AATCC Test Method 61 is an accelerated laundering test used to evaluate the colorfastness of textiles to washing.

-

Procedure: A specimen of the dyed fabric, in contact with a multi-fiber test fabric, is laundered in a stainless steel container with a specified detergent and stainless steel balls to simulate abrasive action. The test is conducted at a specific temperature for a set duration. After laundering, the color change of the specimen and the staining of the multi-fiber fabric are assessed using the Gray Scale for Color Change and the Gray Scale for Staining, respectively. Direct Brown 95 generally exhibits a washing fastness of 2-3.[2][3][7]

Applications

The primary application of Direct Brown 95 is in the dyeing of various materials, including:

-

Textiles: Cotton, viscose, silk, wool, and polyamide (nylon) fibers and their blends.[4] It is also used in the printing of these fabrics.

-

Paper: Due to its good affinity for cellulose, it is used for coloring paper products.[4]

-

Leather: It is also utilized in the dyeing of leather.

Safety and Handling

Direct Brown 95 is a benzidine-based dye. Benzidine and its derivatives are of toxicological concern.

-

Hazards: May cause cancer.

-

Handling: It is crucial to handle Direct Brown 95 with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a fume hood.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

This guide is intended for informational purposes for a professional audience and should not be a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment before use.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]

- 3. Direct brown 95 TDS|Direct brown 95 from Chinese supplier and producer - DIRECT BROWN DYES - Enoch dye [enochdye.com]

- 4. Direct Brown 95, Techincal grade | 16071-86-6 | Benchchem [benchchem.com]

- 5. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Brown 95 | 16071-86-6 [chemicalbook.com]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. C.I. DIRECT BROWN 95 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Direct Brown 95: A Technical Overview for Researchers

C.I. 30145 | CAS Number: 16071-86-6

Direct Brown 95 is a trisazo dye known for its application in coloring textiles, leather, and paper. As a benzidine-based dye, its toxicological profile is of significant interest to researchers and drug development professionals due to its metabolic conversion to the known carcinogen, benzidine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental data.

Chemical and Physical Properties

Direct Brown 95 is a complex molecule with the following key characteristics. It is important to note that technical grade versions of this dye are often mixtures containing the primary compound along with isomers and by-products.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | [1] |

| Molecular Weight | 760.1 g/mol | [1] |

| Appearance | Dark brown or black solid | |

| Solubility | Soluble in water (5-10 mg/mL at 20°C) | |

| Alternate Formula (non-copper complexed) | C₃₁H₂₀N₆Na₂O₉S | [2] |

| Alternate Molecular Weight | 698.57 g/mol | [2] |

Synthesis of Direct Brown 95

The synthesis of Direct Brown 95 is a multi-step process involving diazotization and azo coupling reactions. The general workflow is outlined below.

References

Solubility of technical grade Direct Brown 95 in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of technical grade Direct Brown 95 (C.I. 30145; CAS No. 16071-86-6). The following sections detail the solubility of this trisazo dye in aqueous and organic media, outline experimental protocols for solubility determination, and provide a logical workflow for assessing its solubility profile.

Executive Summary

Direct Brown 95 is a water-soluble dye with limited solubility in most common organic solvents. Its solubility is significantly influenced by temperature, particularly in aqueous solutions. This guide synthesizes available data to provide a clear understanding of its solubility properties, which is crucial for its application in various industrial and research settings.

Quantitative Solubility Data

The solubility of technical grade Direct Brown 95 in water and selected organic solvents is summarized in the table below. It is important to note that "technical grade" implies the presence of impurities, which may affect the measured solubility.

| Solvent | Temperature (°C) | Solubility |

| Water | 80-85 | 35 g/L[1][2][3][4] |

| Water | 20 | 5-10 g/L[5] |

| Ethanol | Ambient | Slightly Soluble[1][2][3][4] |

| Methanol | Ambient | Slightly Soluble[2] |

| Acetone | Ambient | Insoluble[1][2][3][4] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of Direct Brown 95. These protocols are based on established methods for dye solubility testing.

Determination of Aqueous Solubility (Flask Method)

This method is adapted from the OECD Guideline 105 for the Testing of Chemicals and is suitable for substances with solubility above 10⁻² g/L.[6][7][8][9][10]

Principle: A saturated solution of Direct Brown 95 is prepared by adding an excess amount of the dye to water. The mixture is agitated until equilibrium is reached. The concentration of the dye in the filtered aqueous phase is then determined, representing its solubility.

Apparatus:

-

Mechanical stirrer or shaker

-

Constant temperature water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of technical grade Direct Brown 95 to a flask containing deionized water.

-

Place the flask in a constant temperature water bath set to the desired temperature (e.g., 20°C and 85°C) and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand to let undissolved particles settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a 0.45 µm syringe filter to remove any undissolved dye particles.

-

Prepare a series of dilutions of the filtered saturated solution.

-

Measure the absorbance of the diluted solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Direct Brown 95.

-

Separately, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known Direct Brown 95 concentrations.

-

Use the calibration curve to determine the concentration of the dye in the saturated solution. This concentration is the solubility of Direct Brown 95 at the tested temperature.

Determination of Solubility in Organic Solvents (Gravimetric Method)

This gravimetric method provides a straightforward approach to determining the solubility of Direct Brown 95 in organic solvents.

Principle: A known volume of a saturated solution of the dye in the organic solvent is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Vials with screw caps

-

Vortex mixer or sonicator

-

Centrifuge

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of Direct Brown 95 to a vial containing the organic solvent of interest (e.g., ethanol, methanol, acetone).

-

Seal the vial and agitate the mixture using a vortex mixer or sonicator until saturation is reached. To ensure equilibrium, this can be done over 24 hours at a controlled temperature.

-

Centrifuge the mixture to separate the undissolved solid from the saturated solution.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the residue is achieved.

-

The mass of the residue represents the amount of Direct Brown 95 dissolved in the known volume of the solvent. Calculate the solubility in g/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of Direct Brown 95.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Brown 95 | 16071-86-6 [chemicalbook.com]

- 3. Direct Brown 95 CAS#: 16071-86-6 [m.chemicalbook.com]

- 4. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]

- 5. C.I. DIRECT BROWN 95 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 7. filab.fr [filab.fr]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. Water Solubility | Scymaris [scymaris.com]

C.I. 30145 (Direct Brown 95): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C.I. 30145, also known as Direct Brown 95. This document outlines the technical specifications, chemical properties, and analytical methodologies relevant to the technical grade of this trisazo dye. The information is intended to support research, development, and quality control activities involving this compound.

Core Technical Specifications

The technical grade of C.I. 30145 is characterized by a set of physical and chemical parameters that define its quality and suitability for various applications. The following tables summarize the key specifications based on available technical data sheets.

General Properties

| Property | Value | Source |

| C.I. Name | Direct Brown 95 | [1][2] |

| C.I. Number | 30145 | [1][2] |

| CAS Number | 16071-86-6 | [3][4] |

| Chemical Class | Trisazo Dye | [1] |

| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | [3] |

| Molecular Weight | 760.1 g/mol | [3] |

| Appearance | Brown Powder | [1] |

| Hue | Reddish Brown | [1] |

Solubility Characteristics

| Solvent | Solubility | Temperature | Source |

| Water | 35 g/L | 80-85 °C | [4] |

| Ethanol | Slightly Soluble | - | [4] |

| Acetone | Insoluble | - | [4] |

Performance and Fastness Properties

| Property | Value |

| Light Fastness | 5-6 |

| Washing Fastness | 2-3 |

| Insolubles | ≤ 0.15% |

Synthesis Pathway

The manufacturing of C.I. 30145 involves a multi-step diazotization and coupling process. The synthesis originates from the diazotization of 4-(4-aminophenyl)benzenamine (benzidine), which then undergoes a series of coupling reactions with different intermediates to form the final copper complex dye.

References

An In-Depth Technical Guide to the Mechanism of Action for Direct Brown 95 Staining of Amyloid Plaques

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct Brown 95 is a trisazo dye primarily used in the textile and paper industries.[1] Its application as a histological stain for amyloid plaques is not a standard, documented procedure in the scientific literature. This technical guide, therefore, presents a hypothesized mechanism of action and experimental protocols based on the well-understood principles of other direct dyes, such as Congo Red and Sirius Red, which are routinely used for amyloid staining. All quantitative data and protocols are provided as illustrative examples based on these analogous dyes.

Executive Summary

Amyloid plaques, hallmark pathological features of Alzheimer's disease and other neurodegenerative disorders, are rich in β-sheet structures.[2][3][4] Direct dyes, a class of anionic compounds, have long been employed to visualize these pathological aggregates in tissue sections.[5][6] This guide elucidates the theoretical mechanism by which Direct Brown 95, a trisazo direct dye, could be utilized for the histochemical staining of amyloid plaques. The core of this proposed mechanism lies in the formation of non-covalent interactions, primarily hydrogen bonds, between the dye molecules and the highly ordered β-pleated sheet conformation of amyloid fibrils.[5] This interaction leads to a regular alignment of dye molecules along the amyloid fibril axis, resulting in the characteristic optical property of birefringence when viewed under polarized light.[5][7] This document provides a comprehensive overview of the dye's chemical properties, a detailed theoretical staining mechanism, hypothetical experimental protocols for tissue staining, and methods for quantitative analysis.

Chemical and Physical Properties of Direct Brown 95

Direct Brown 95 (C.I. 30145) is a complex trisazo dye.[8] Its chemical structure and properties are crucial for understanding its potential interaction with biological macromolecules.

| Property | Value | Reference |

| C.I. Name | Direct Brown 95 | [9] |

| C.I. Number | 30145 | [9] |

| CAS Number | 16071-86-6 | [9] |

| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | [9] |

| Molecular Weight | 760.1 g/mol | [9] |

| Appearance | Dark brown microcrystals or powder | [10] |

| Solubility | Soluble in water (35 g/L at 80-85 °C), slightly soluble in ethanol, insoluble in acetone. | [8][11] |

Core Mechanism of Action: A Hypothesis

The staining of amyloid plaques by direct dyes is a non-enzymatic, physicochemical process. The proposed mechanism for Direct Brown 95 is analogous to that of Congo Red and other direct dyes, centered on the unique structural features of both the dye and the amyloid fibril.

The Target: Amyloid β-Pleated Sheet Structure

Amyloid fibrils are primarily composed of proteins or peptides that have adopted a characteristic cross-β-sheet conformation.[2][12] In this structure, individual β-strands run perpendicular to the long axis of the fibril, and adjacent strands are linked by a network of hydrogen bonds.[3][4] This regular, repeating architecture creates a series of parallel grooves or channels along the fibril surface, which are ideal binding sites for planar dye molecules.[2][3][4]

The Interaction: Hydrogen Bonding and Molecular Alignment

Direct Brown 95, being a large, planar molecule with multiple azo linkages and hydroxyl groups, possesses the necessary chemical features to interact with the amyloid β-sheet structure. The proposed staining mechanism involves the following key steps:

-

Penetration and Initial Binding: The dye molecules, in an aqueous solution, penetrate the tissue section and come into proximity with the amyloid plaques.

-

Hydrogen Bond Formation: The primary binding force is hypothesized to be the formation of multiple hydrogen bonds between the electron-rich nitrogen atoms of the azo groups and the hydroxyl groups of the dye molecule, and the hydrogen atoms of the amide groups in the amyloid β-sheet backbone.[13][14][15]

-

Planar Stacking and van der Waals Forces: The planar structure of Direct Brown 95 allows it to intercalate or stack along the grooves of the β-pleated sheets, further stabilized by van der Waals forces.

-

Ordered Alignment and Birefringence: This highly specific, multi-point binding forces the dye molecules to align in a regular, parallel fashion along the axis of the amyloid fibril.[5] This ordered arrangement of chromophores is crucial for the resulting optical properties. When viewed with a polarizing microscope, this ordered alignment of dye molecules causes the amyloid deposit to exhibit birefringence, appearing as a bright, often apple-green, color against a dark background.[7][16][17]

Diagram of the hypothesized staining mechanism.

Experimental Protocols

The following protocols are adapted from established methods for amyloid staining with direct dyes like Congo Red and Sirius Red.[18][19][20][21][22][23][24] Optimization will be necessary for Direct Brown 95.

Tissue Preparation

Proper tissue fixation and sectioning are critical for successful staining.

| Step | Procedure | Notes |

| 1. Fixation | Perfuse the animal with 4% paraformaldehyde in phosphate-buffered saline (PBS), followed by post-fixation of the brain overnight in the same solution. | For human tissue, use 10% neutral buffered formalin. |

| 2. Dehydration & Embedding | Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%) and clear with xylene. Embed in paraffin wax. | |

| 3. Sectioning | Cut paraffin-embedded tissue sections at a thickness of 8-10 µm. | Thicker sections can enhance the birefringence signal. |

| 4. Mounting | Mount sections on positively charged or gelatin-coated slides and dry overnight at 37°C. |

Staining Procedure

Proposed experimental workflow for staining.

Reagents:

-

Direct Brown 95 Staining Solution (1% w/v): Dissolve 1 g of Direct Brown 95 in 100 mL of 50% ethanol. Add 1 mL of 1% sodium hydroxide to enhance staining specificity.

-

Alkaline Alcohol Solution: 1% sodium hydroxide in 80% ethanol.

-

Hematoxylin solution (e.g., Mayer's or Gill's): For nuclear counterstaining.

Procedure:

| Step | Procedure | Time |

| 1. Deparaffinization | Immerse slides in two changes of xylene. | 5 min each |

| 2. Rehydration | Rehydrate sections through graded ethanol (100%, 95%, 70%) to distilled water. | 3 min each |

| 3. Staining | Incubate slides in the 1% Direct Brown 95 solution. | 60 min |

| 4. Rinsing | Briefly rinse in distilled water. | 10-20 sec |

| 5. Differentiation | Dip slides in alkaline alcohol solution to reduce background staining. | 5-10 dips |

| 6. Rinsing | Wash in running tap water. | 1 min |

| 7. Counterstaining | (Optional) Stain with hematoxylin. | 30 sec - 2 min |

| 8. Bluing | If counterstained, blue in running tap water or a bluing agent. | 1-2 min |

| 9. Dehydration | Dehydrate through graded ethanol (70%, 95%, 100%). | 3 min each |

| 10. Clearing | Clear in two changes of xylene. | 5 min each |

| 11. Mounting | Coverslip with a resinous mounting medium. | - |

Data Presentation and Quantitative Analysis

Quantitative analysis of amyloid plaque staining is essential for assessing disease progression and the efficacy of therapeutic interventions.[25][26][27][28][29]

Quantitative Data (Illustrative)

Due to the lack of specific data for Direct Brown 95, the following table presents typical binding affinities for other amyloid-binding dyes.

| Dye | Amyloid Type | Binding Affinity (Kd) | Technique | Reference |

| Thioflavin T | Lysozyme fibrils | Kb1 = 7.5 x 10⁶ M⁻¹ | Spectrophotometry | [30] |

| Thioflavin T | Lysozyme fibrils | Kb2 = 5.6 x 10⁴ M⁻¹ | Spectrophotometry | [30] |

| Congo Red | Aβ(1-42) fibrils | Competition with ThT | QCM | [31] |

Image Analysis Workflow

Workflow for quantitative image analysis.

Procedure:

-

Image Acquisition: Capture images of stained sections using a light microscope equipped with polarizers and a digital camera.

-

Region of Interest (ROI) Definition: Select specific brain regions (e.g., cortex, hippocampus) for analysis.

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Visiopharm) to perform the following:

-

Thresholding: Set a threshold to distinguish stained plaques from the background.

-

Particle Analysis: Automatically detect and measure individual plaques.

-

-

Data Extraction: Quantify parameters such as:

-

Plaque Burden: The percentage of the ROI area occupied by plaques.

-

Plaque Density: The number of plaques per unit area.

-

Plaque Size Distribution: A histogram of plaque sizes.

-

Conclusion

While Direct Brown 95 is not a conventional stain for amyloid, this guide provides a robust theoretical framework for its potential mechanism of action, based on the well-established principles of direct dye-amyloid interactions. The core of this proposed mechanism is the hydrogen-bond-mediated alignment of the planar dye molecules along the β-pleated sheet structure of amyloid fibrils, leading to the characteristic birefringence. The provided experimental protocols, adapted from standard methods for amyloid staining, offer a starting point for researchers interested in exploring the utility of Direct Brown 95 in this novel application. Further empirical validation is necessary to determine the optimal staining conditions and the precise nature of the dye-amyloid interaction.

References

- 1. osha.gov [osha.gov]

- 2. Amyloid Structure: Conformational Diversity and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Paired beta-sheet structure of an Aβ(1-40) amyloid fibril revealed by electron microscopy | The Grigorieff Lab [grigoriefflab.umassmed.edu]

- 5. stainsfile.com [stainsfile.com]

- 6. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]

- 7. Physical basis of colors seen in Congo red-stained amyloid in polarized light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Direct Brown 95 | 16071-86-6 [chemicalbook.com]

- 11. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]

- 12. The Three-Dimensional Structures of Amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biflavonoid-Induced Disruption of Hydrogen Bonds Leads to Amyloid-β Disaggregation [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Ultrafast Hydrogen-Bonding Dynamics in Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. stainsfile.com [stainsfile.com]

- 19. stainsfile.com [stainsfile.com]

- 20. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 22. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. Detection of Neuritic Plaques in Alzheimer's Disease Mouse Model [jove.com]

- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biospective.com [biospective.com]

- 27. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Digital Pathology and Image Analysis for Robust High-Throughput Quantitative Assessment of Alzheimer Disease Neuropathologic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Interactions between Amyloidophilic Dyes and Their Relevance to Studies of Amyloid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Purity and Composition of Technical Grade Direct Brown 95

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the purity and composition of technical grade Direct Brown 95 (C.I. 30145; CAS 16071-86-6). Understanding the impurity profile of this trisazo dye is critical for its application in research and development, particularly concerning its synthesis, potential byproducts, and analytical characterization.

Quantitative Composition of Technical Grade Direct Brown 95

Technical grade Direct Brown 95 is not a pure substance but a complex mixture. Its composition can vary significantly between manufacturers and even between different production batches. The primary component is the Direct Brown 95 dye molecule, but it also contains isomers, by-products from the manufacturing process, and inorganic salts.[1]

A study by the National Cancer Institute in 1978 found a sample of Direct Brown 95 to be 72.2% pure.[2] In contrast, some manufacturers' technical data sheets may claim a dye content of greater than 98%. This highlights the wide range of purity available commercially.

Table 1: Summary of Quantitative Purity Data for Technical Grade Direct Brown 95

| Source | Purity/Dye Content | Notes |

| National Cancer Institute (1978)[2] | 72.2% | Analysis of a specific batch for a carcinogenicity study. |

| Representative Manufacturer TDS | >98% | Stated dye content, specific impurities not detailed. |

| Research Analysis (TLC)[1] | Main component with 8-15 minor impurities | Qualitative assessment of a commercial sample. |

Synthesis and Potential Impurities

Direct Brown 95 is a benzidine-based azo dye.[1] Its synthesis is a multi-step process involving diazotization and coupling reactions. The formation of by-products can occur at various stages due to side reactions, incomplete reactions, or impurities in the starting materials. A significant concern with benzidine-based dyes is the potential presence of unreacted benzidine, a known carcinogen.

The generalized synthesis pathway is as follows:

-

Double diazotization of 4-(4-aminophenyl)benzenamine (benzidine).

-

First coupling reaction with 2-hydroxybenzoic acid.

-

Diazotization of 3-amino-4-hydroxybenzenesulfonic acid.

-

Second coupling reaction.

-

Final coupling with resorcinol.

-

Complexation with a copper salt.[3]

This complex synthesis can lead to the formation of various impurities, including:

-

Isomers: Positional isomers formed during the coupling reactions.

-

Unreacted Intermediates: Residual starting materials or intermediates.

-

Side-Reaction Products: Products from undesired coupling reactions.

-

Inorganic Salts: Salts remaining from the synthesis and purification processes.

A visual representation of the synthesis and potential impurity formation is provided in the diagram below.

Caption: Synthesis pathway of Direct Brown 95 and the origin of potential impurities.

Experimental Protocols for Analysis

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of technical grade Direct Brown 95.

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the rapid screening of impurities.

-

Stationary Phase: Silica gel plates are commonly used.[4]

-

Mobile Phase: A variety of solvent systems can be employed to achieve separation. The choice of eluent is critical for effective separation.[1] Examples of reported solvent systems for separating Direct Brown 95 from other dyes include:

-

Procedure:

-

Prepare a dilute solution of the Direct Brown 95 sample in a suitable solvent (e.g., methanol or water).

-

Apply a small spot of the solution to the baseline of the TLC plate.

-

Develop the plate in a sealed chamber containing the chosen mobile phase.

-

After the solvent front has moved a sufficient distance, remove the plate and allow it to dry.

-

Visualize the separated spots. The main dye and impurities can be seen as distinct colored spots. The presence of multiple spots indicates impurities.

-

-

Visualization: As Direct Brown 95 is a colored dye, the spots are visible without the need for a visualizing agent.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or a UV-Vis detector is suitable. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled to the HPLC (LC-MS).

-

Column: A reversed-phase C18 column is a common choice for the separation of azo dyes.

-

Mobile Phase: A gradient elution is typically required to separate the main dye from its more and less polar impurities. A common mobile phase combination for benzidine-based dyes is a mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., methanol or acetonitrile).

-

A reported mobile phase for the analysis of benzidine and its derivatives is 75:25 methanol:water.[5]

-

-

Sample Preparation:

-

Accurately weigh a sample of the technical grade dye.

-

Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to a known concentration.

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area of the main component and any impurities are recorded. Quantification can be performed using an external standard of purified Direct Brown 95 or by area percentage normalization, assuming all components have a similar response factor at the detection wavelength.

A general workflow for the analysis of Direct Brown 95 is depicted below.

Caption: General analytical workflow for the characterization of Direct Brown 95.

Industrial Purification

The industrial purification of Direct Brown 95 typically involves filtration and washing steps to remove inorganic salts and some of the more soluble organic impurities.[2] The dye is often isolated from the reaction mixture as a press cake, which is then dried.[2] The extent of purification significantly impacts the final purity of the commercial product. More sophisticated purification techniques like recrystallization or preparative chromatography are generally not economically viable for a bulk chemical like a direct dye, leading to the presence of the aforementioned impurities in the technical grade product.

References

Direct Brown 95: A Technical Overview of a Benzidine-Based Dye with Limited Application in Modern Biological Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct Brown 95 is a benzidine-based trisazo dye historically used in the textile, leather, and paper industries. While some older literature and safety documents refer to its use as a "biological stain," a comprehensive review of current scientific literature reveals a significant lack of application in modern biological research. This is overwhelmingly due to its classification as a potential human carcinogen. Metabolic processes in vivo can cleave the azo bonds of Direct Brown 95 to release benzidine, a known bladder carcinogen. Consequently, its use in any application that involves potential human exposure or in sensitive biological assays is strongly discouraged. This guide provides a technical overview of Direct Brown 95, focusing on its chemical properties, toxicological data, and the mechanism of its carcinogenicity, thereby offering a scientific rationale for its absence in contemporary research and development.

Chemical and Physical Properties

Direct Brown 95 is a complex copper-containing dye. Its technical grade is often a mixture of isomers and by-products rather than a pure compound.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Brown 95 | [2] |

| C.I. Number | 30145 | [2] |

| CAS Number | 16071-86-6 | [3] |

| Molecular Formula | C₃₁H₂₀N₆Na₂O₉S | [2] |

| Molecular Weight | 698.57 g/mol | [2] |

| Appearance | Shallow brown powder | [2][4] |

| Solubility | Soluble in water (35 g/L at 80-85 °C), slightly soluble in ethanol, insoluble in acetone. | [2][4] |

Toxicological Profile and Carcinogenicity

The primary concern surrounding Direct Brown 95 is its carcinogenicity, a property linked to its benzidine-based structure.[5][6] The Occupational Safety and Health Administration (OSHA) and other regulatory bodies recommend handling Direct Brown 95 as a potential human carcinogen.[5][7]

Quantitative Toxicity Data

A 1978 study by the National Cancer Institute (NCI) investigated the subchronic toxicity of Direct Brown 95 in Fischer 344 rats. The results demonstrated its tumorigenic and carcinogenic potential.

| Species | Exposure Route | Dose Levels (ppm in feed) | Observations | Reference |

| Fischer 344 Rats (Male) | Oral | 190, 375, 750, 1500, 3000 | All rats receiving 1500 ppm or 3000 ppm died before the end of the 13-week study. No hepatocellular carcinomas or neoplastic nodules were found. | [5] |

| Fischer 344 Rats (Female) | Oral | 190, 375, 750, 1500, 3000 | 5 out of 8 rats fed 1500 ppm developed hepatocellular carcinomas and neoplastic nodules. Tumors were observed as early as 4-5 weeks after initial exposure. | [5] |

| B6C3F1 Mice (Female) | Oral | 375, 750, 1500, 3000, 6000 | No deaths were recorded in the matched control groups. | [5] |

Mechanism of Carcinogenicity

The carcinogenicity of Direct Brown 95 is not attributed to the dye itself but to its metabolic conversion to benzidine. In the body, particularly through the action of azoreductase enzymes present in the liver and gut microflora, the azo linkages of the dye are cleaved, releasing free benzidine.[1][5][6] Benzidine is a known aromatic amine that undergoes further metabolic activation in the liver to form reactive intermediates that can bind to DNA, leading to mutations and the initiation of cancer, particularly bladder cancer.[6]

Applications in Biological Staining: A Historical Footnote

While some regulatory documents from the 1980s list "biological stains" as a use for Direct Brown 95, specific protocols or applications in peer-reviewed biological research are conspicuously absent in modern databases.[5] This generic classification likely refers to its ability to stain tissues for gross examination, a practice that has been superseded by a vast array of safer and more specific stains. The significant risk of carcinogenicity, coupled with the availability of superior and non-toxic alternatives, has rendered Direct Brown 95 obsolete for any application in biological research, particularly in cell culture, histology, or in vivo studies.

Conclusion for the Research Scientist

The available evidence strongly indicates that Direct Brown 95 is a hazardous compound with no viable applications in modern biological research or drug development. Its carcinogenic potential, arising from its metabolic conversion to benzidine, presents an unacceptable risk to researchers and the integrity of biological experiments. The scientific community has moved towards safer, more specific, and well-characterized reagents for staining and tracing. Therefore, the use of Direct Brown 95 in a research setting is not recommended. Researchers seeking to stain or trace biological materials have a wide selection of alternative dyes and probes that offer superior performance without the associated health hazards.

References

- 1. Direct Brown 95, Techincal grade | 16071-86-6 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Brown 95 (Technical Grade) - OEHHA [oehha.ca.gov]

- 4. Direct Brown 95 CAS#: 16071-86-6 [m.chemicalbook.com]

- 5. osha.gov [osha.gov]

- 6. Direct Brown 95 – Wikipedia [de.wikipedia.org]

- 7. Page loading... [guidechem.com]

Direct Brown 95: A Comprehensive Technical Guide for Dyeing Cellulose and Protein Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Brown 95, also known by its Colour Index (C.I.) name Direct Brown 95 and C.I. 30145, is a trisazo direct dye.[1] Due to its chemical structure, it exhibits a strong affinity for cellulosic fibers and can also be used to dye protein fibers. This technical guide provides an in-depth overview of Direct Brown 95, including its chemical properties, quantitative dyeing performance on cellulose and protein fibers, and detailed experimental protocols for its application.

Chemical and Physical Properties

Direct Brown 95 is a complex molecule with the IUPAC name copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate.[2] It is soluble in water, forming an orange-brown solution, and is sensitive to hard water.[3][4] The dye is generally available as a brown powder.[4]

| Property | Value |

| CAS Number | 16071-86-6 |

| C.I. Number | 30145 |

| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S |

| Molecular Weight | 760.11 g/mol [3] |

| Chemical Class | Trisazo[1] |

| Appearance | Brown Powder[4] |

| Solubility | Soluble in water (35 g/L at 80-85°C)[4] |

| Hue | Reddish-Brown[5] |

Dyeing Mechanism

The application of Direct Brown 95 to textile fibers is governed by the principles of exhaustion dyeing, where the dye molecules migrate from the dyebath and adsorb onto the fiber surface, followed by diffusion into the fiber structure. The specific interactions depend on the nature of the fiber.

Cellulose Fibers (e.g., Cotton, Viscose)

Direct dyes, including Direct Brown 95, have a high affinity for cellulose fibers. The dyeing process is primarily driven by hydrogen bonding and Van der Waals forces between the dye molecules and the cellulose polymer chains. In an aqueous solution, both the direct dye anions and the cellulose fibers carry a negative surface charge, leading to electrostatic repulsion. To overcome this repulsion and promote dye exhaustion, an electrolyte such as sodium chloride (NaCl) or sodium sulfate (Glauber's salt) is added to the dyebath. The cations from the salt neutralize the negative charge on the fiber surface, allowing the dye anions to approach and bind to the fiber.[6]

Protein Fibers (e.g., Wool, Silk)

Protein fibers are amphoteric, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic dyebath, the amino groups are protonated to form cationic sites (-NH₃⁺). Direct Brown 95, being an anionic dye, can then form ionic bonds with these cationic sites on the protein fibers. This electrostatic attraction is a key factor in the dyeing of wool and silk. The dyeing process for protein fibers is typically carried out in a neutral to weakly acidic medium to facilitate this interaction. When dyeing silk, additives like acetic acid are often used.[2]

Quantitative Dyeing and Fastness Properties

The performance of Direct Brown 95 on cellulose and protein fibers is evaluated based on its color fastness to various agents. The following table summarizes the fastness properties at a 2% depth of shade. Fastness is rated on a scale of 1 to 5, with 5 being the highest. For light fastness, a scale of 1 to 8 is used.

| Fastness Property | Cotton | Wool | Silk |

| Light Fastness | 5-6[2] | 5-6 | 5-6 |

| Washing Fastness (ISO 105-C06) | 2-3[2] | 2-3 | 2-3 |

| Rubbing Fastness (Dry) (ISO 105-X12) | 4[2] | 4 | 4 |

| Rubbing Fastness (Wet) (ISO 105-X12) | 3[2] | 3 | 3 |

| Perspiration Fastness (Acid & Alkaline) | 3-4 | 3-4 | 3-4 |

| Water Fastness | 3 | 3 | 3 |

| Acid Spotting | 4 | 4 | 4 |

| Alkali Spotting | 1 | 1 | 1 |

Note: The fastness properties can vary depending on the depth of shade, the specific substrate, and the dyeing process used.

Experimental Protocols

The following are detailed laboratory-scale exhaustion dyeing procedures for cellulose and protein fibers using Direct Brown 95.

Dyeing of Cellulose Fibers (Cotton)

This protocol is designed for a 5% depth of shade on a 5-gram cotton sample, with a material-to-liquor ratio (M:L) of 1:30.[3]

Materials and Reagents:

-

Direct Brown 95 dye

-

Scoured and bleached cotton fabric (5 g)

-

Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

-

Soda ash (Na₂CO₃)

-

Wetting agent

-

Sequestering agent

-

Levelling agent

-

Distilled water

-

Laboratory dyeing machine or beaker dyeing setup with a water bath and stirrer

Procedure:

-

Preparation of Dyebath:

-

Calculate the required amount of dye and chemicals based on the weight of the fabric and the desired concentrations. For a 5% shade on 5g of cotton:

-

Direct Brown 95: 0.25 g

-

Wetting agent: 1 g/L (0.15 g)

-

Sequestering agent: 1 g/L (0.15 g)

-

Levelling agent: 0.5 g/L (0.075 g)

-

Soda ash: 3 g/L (0.45 g)

-

Glauber's salt: 4 g/L (0.6 g)

-

-

Make a paste of the Direct Brown 95 powder with a small amount of cold water. Add hot water to dissolve the dye completely.

-

In the dyeing vessel, add the required amount of distilled water (150 mL for a 1:30 liquor ratio).

-

Add the wetting agent, sequestering agent, levelling agent, and soda ash to the dyebath and stir until dissolved.

-

Add the dissolved dye solution to the dyebath.

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

-

Raise the temperature of the dyebath to 90-95°C over 30 minutes.

-

Run the dyeing for 15-20 minutes at this temperature.

-

Gradually add the pre-dissolved Glauber's salt in two portions over 20 minutes.

-

Continue dyeing for another 30-50 minutes at 90-95°C.

-

Cool the dyebath to 60-70°C.

-

-

After-treatment:

-

Remove the dyed fabric from the bath and rinse thoroughly with cold water.

-

To improve wet fastness, an after-treatment with a cationic dye-fixing agent can be performed according to the manufacturer's instructions.

-

Finally, wash the fabric and air dry.

-

Dyeing of Protein Fibers (Wool/Silk)

This protocol provides a general procedure for dyeing wool or silk with Direct Brown 95. An acidic pH is crucial for effective dyeing.

Materials and Reagents:

-

Direct Brown 95 dye

-

Scoured wool or silk fabric

-

Acetic acid or formic acid

-

Glauber's salt (optional, as a levelling agent)

-

Distilled water

-

Laboratory dyeing machine or beaker dyeing setup

Procedure:

-

Preparation of Dyebath:

-

Calculate the required amount of dye and chemicals.

-

Dissolve the Direct Brown 95 dye in hot water.

-

Prepare the dyebath with the required volume of water and add the dissolved dye.

-

Add Glauber's salt (if used).

-

Adjust the pH of the dyebath to 4.5-5.5 with acetic acid or formic acid.

-

-

Dyeing Process:

-

Introduce the pre-wetted wool or silk fabric into the dyebath at around 40°C.

-

Slowly raise the temperature to 85-95°C over 30-45 minutes.

-

Hold the temperature for 45-60 minutes, ensuring the fabric is gently agitated for even dyeing.

-

Allow the dyebath to cool down gradually.

-

-

After-treatment:

-

Remove the dyed fabric and rinse with warm water, followed by a cold water rinse until the water runs clear.

-

Air dry the fabric away from direct sunlight.

-

Experimental Workflows

The following diagrams illustrate the logical workflows for the dyeing processes described above.

Caption: Dyeing Workflow for Cellulose Fibers

Caption: Dyeing Workflow for Protein Fibers

Conclusion

Direct Brown 95 is a versatile dye suitable for coloring both cellulose and protein fibers, imparting a characteristic reddish-brown shade. Its application on cellulosic fibers relies on the use of electrolytes to overcome electrostatic repulsion, while an acidic pH is essential for achieving good results on protein fibers through ionic bonding. While it offers good light fastness, its moderate washing fastness may necessitate after-treatments with fixing agents for applications requiring high durability. The provided experimental protocols offer a solid foundation for researchers and scientists to utilize Direct Brown 95 in their work, with the understanding that optimization of parameters may be required for specific substrates and desired outcomes.

References

- 1. prochemicalanddye.com [prochemicalanddye.com]

- 2. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]

- 3. textilelearner.net [textilelearner.net]

- 4. researchgate.net [researchgate.net]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. why need add salt in direct dyeing? - FAQ - Emperor Chem [emperordye.com]

Methodological & Application

Application Notes and Protocols: Preparation of Direct Brown 95 Staining Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Brown 95 (C.I. 30145) is a trisazo, benzidine-based direct dye with applications in coloring textiles, leather, and paper.[1][2][3][4][5] While its use as a biological stain is mentioned in historical literature, specific protocols for histological applications are not well-established in contemporary research.[1] These notes provide a detailed, generalized protocol for the preparation of a working solution of Direct Brown 95 for staining purposes, developed from its physicochemical properties and by drawing parallels with other direct dyes, such as Picrosirius Red, used in histology. A comprehensive safety protocol is included due to the dye's classification as a potential human carcinogen.[1][6]

Physicochemical and Safety Data

Proper preparation and handling of Direct Brown 95 require an understanding of its properties and associated hazards.

Quantitative Data Summary

The key properties of Direct Brown 95 are summarized in the table below for easy reference.

| Property | Value | References |

| C.I. Name | Direct Brown 95 | [3] |

| C.I. Number | 30145 | [3] |

| CAS Number | 16071-86-6 | [3][5][7] |

| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | [3][5][7] |

| Molecular Weight | ~760.1 g/mol | [2][5][7] |

| Appearance | Dark brown or charcoal black powder | [2][3] |

| Water Solubility | 35 g/L (at 80-85 °C) | [3][4][8] |

| Ethanol Solubility | Slightly soluble | [3][4][8] |

| Acetone Solubility | Insoluble | [3][4][8] |

Safety and Handling

WARNING: Direct Brown 95 is a benzidine-based dye and is considered a potential human carcinogen.[1][5][6] All handling must be performed with appropriate personal protective equipment (PPE) in a designated area.

-

Engineering Controls : Use a certified chemical fume hood to minimize inhalation of dust.[9] An eyewash station and safety shower must be readily accessible.[9]

-

Personal Protective Equipment (PPE) :

-

Decomposition : When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx), sulfur oxides (SOx), and disodium oxide.[10]

-

Storage : Store in a cool, dry, and well-ventilated area in tightly sealed, light-resistant containers.[9]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocols

The following protocols are based on the general properties of direct dyes. Optimization may be required depending on the specific tissue type and application.

Preparation of Saturated Aqueous Picric Acid (Solvent)

Many direct dye stains for collagen, like Picrosirius Red, are prepared in a saturated solution of picric acid. This enhances collagen specificity.

-

Add approximately 1.5 g of picric acid to 100 mL of distilled water in a glass bottle.

-

Mix thoroughly with a magnetic stirrer for several hours.

-

Allow the solution to sit overnight to ensure saturation. Some undissolved crystals should remain at the bottom.

-

Carefully decant the saturated supernatant for use.

Preparation of 0.1% (w/v) Direct Brown 95 Stock Solution

This protocol outlines the preparation of a stock solution that can be used for staining.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing 0.1% Direct Brown 95 stock solution.

Methodology:

-

Weighing : In a chemical fume hood, carefully weigh 100 mg of Direct Brown 95 powder.

-

Solvent Measurement : Measure 100 mL of the prepared saturated aqueous picric acid solution.

-

Dissolution : Place the solvent in a glass beaker with a magnetic stir bar. Gently warm the solution to 40-50°C on a hotplate stirrer. Do not boil. Slowly add the Direct Brown 95 powder while continuously stirring until fully dissolved. The dye has higher solubility at elevated temperatures.[3][4]

-

Cooling : Once dissolved, remove the beaker from the heat and allow the solution to cool to room temperature.

-

Filtration : Filter the solution using a standard laboratory filter paper or a 0.45 µm syringe filter to remove any undissolved particulates.

-

Storage : Transfer the filtered solution to a clearly labeled, amber glass bottle to protect it from light. Store at 4°C. The stability of the solution should be monitored, and it should be prepared fresh if precipitation occurs or staining efficacy decreases.

Application: Staining Protocol for Paraffin Sections

This hypothetical protocol is adapted from standard histological procedures for collagen staining with direct dyes.

Workflow for Tissue Staining

Caption: General workflow for staining tissue sections with Direct Brown 95.

Methodology:

-

Deparaffinization and Rehydration :

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse thoroughly in distilled water.

-

-

Staining :

-

Place slides in the prepared 0.1% Direct Brown 95 working solution for 1 hour at room temperature. Staining time may require optimization (e.g., 30-90 minutes).

-

-

Washing :

-

Remove slides from the staining solution and wash in two changes of acidified water (e.g., 0.5% acetic acid in distilled water) for 2 minutes each. This step helps to remove excess, unbound dye.

-

-

Dehydration :

-

Dehydrate the sections rapidly to prevent dye loss.

-

Immerse in 95% Ethanol: 1 change, 30 seconds.

-

Immerse in 100% Ethanol: 2 changes, 1 minute each.

-

-

Clearing :

-

Immerse in Xylene: 2 changes, 3 minutes each.

-

-

Mounting :

-

Place a drop of resinous mounting medium onto the tissue section and apply a coverslip. Avoid trapping air bubbles.

-

Allow the mounting medium to dry completely before microscopic examination.

-

Expected Results and Interpretation

Based on the properties of direct dyes that bind to fibrillar proteins, it is hypothesized that Direct Brown 95 will stain collagen and other connective tissue components shades of brown. The picric acid in the solvent should provide a contrasting yellow background stain for cytoplasm and muscle. Visualization can be performed using standard bright-field microscopy. The specificity of Direct Brown 95 for different types of collagen or other extracellular matrix components is unknown and would require validation, for example, through comparison with established methods like Picrosirius Red staining or immunohistochemistry.

References

- 1. osha.gov [osha.gov]

- 2. Direct Brown 95, Techincal grade | 16071-86-6 | Benchchem [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]

- 5. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Direct Brown 95 (Technical Grade) - OEHHA [oehha.ca.gov]

- 7. scbt.com [scbt.com]

- 8. Direct Brown 95 | 16071-86-6 [chemicalbook.com]

- 9. cncolorchem.com [cncolorchem.com]

- 10. Page loading... [guidechem.com]

Application Notes and Protocol for Staining Histological Sections with Direct Brown 95

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Brown 95 is a trisazo dye that demonstrates a strong affinity for proteins, making it a valuable tool in histological studies.[1] While primarily utilized in the textile and leather industries, its properties as a direct dye allow for its application in the staining of biological tissues.[1][2] Notably, Direct Brown 95 is structurally and functionally similar to other direct dyes, such as Sirius Red (Direct Red 80), which are integral components of the widely used Picro-Sirius Red stain for the specific visualization of collagen fibers.[3][4]

This protocol details the use of Direct Brown 95 within a Picro-Sirius Red staining procedure to selectively stain collagen in histological sections. The combination of Direct Brown 95 with picric acid enhances the natural birefringence of collagen, allowing for its clear differentiation and visualization under polarized light microscopy.[5][6] This method is particularly useful for studying fibrosis and other pathological conditions characterized by changes in collagen deposition.

Principle of the Method

The Picro-Sirius Red staining method relies on the interaction between the dye molecules and collagen fibers. The long, anionic dye molecules of Direct Brown 95 align with the long axis of collagen fibers.[6] The picric acid in the solution provides the acidic environment necessary for this binding and also acts as a counterstain for non-collagenous components, staining them yellow.[5][7] When viewed with a standard light microscope, collagen will appear reddish-brown against a yellow background. Under polarized light, the highly organized collagen fibers will exhibit strong birefringence, appearing bright yellow, orange, or green, depending on the thickness and orientation of the fibers.[3][8]

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Direct Brown 95 | (Example) Santa Cruz Biotechnology | sc-214733[2] |

| Picric Acid, Saturated Aqueous Solution | (Example) Sigma-Aldrich | P6744 |

| Weigert's Iron Hematoxylin Solution A | (Example) Harleco | 15204-220[9] |

| Weigert's Iron Hematoxylin Solution B | (Example) Harleco | 15204-222[9] |

| Glacial Acetic Acid | (Example) Fisher Scientific | A38-500[9] |

| Ethanol, Absolute | Major Laboratory Supplier | N/A |

| Xylene | Major Laboratory Supplier | N/A |

| Mounting Medium (Resinous) | Major Laboratory Supplier | N/A |

Reagent Preparation

1. Picro-Direct Brown 95 Staining Solution:

-

Dissolve 0.1 g of Direct Brown 95 in 100 mL of saturated aqueous picric acid.

-

Mix well until the dye is completely dissolved. This solution is stable for several months when stored in a dark bottle at room temperature.

2. Weigert's Iron Hematoxylin Working Solution:

-

Mix equal parts of Weigert's Iron Hematoxylin Solution A and Solution B immediately before use.[9] This working solution is typically stable for a few days.

3. 0.5% Acetic Acid Solution:

-

Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

Experimental Protocol

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of absolute ethanol for 3 minutes each. c. Hydrate slides through 95% and 70% ethanol for 3 minutes each. d. Rinse slides in running tap water for 5 minutes.

2. Nuclear Staining (Optional): a. Stain in Weigert's Iron Hematoxylin working solution for 8-10 minutes.[9] b. Wash in running tap water for 10 minutes.[9] c. Differentiate in 0.5% acid-alcohol (0.5% HCl in 70% ethanol) for a few seconds if necessary to remove background staining. d. "Blue" the sections in running tap water or Scott's tap water substitute for 5 minutes.

3. Collagen Staining: a. Immerse the slides in the Picro-Direct Brown 95 staining solution for 60 minutes at room temperature.[3][5] This extended incubation time allows for optimal dye binding to collagen.

4. Rinsing and Dehydration: a. Briefly rinse the slides in two changes of 0.5% acetic acid solution to remove excess, unbound dye.[9] b. Dehydrate the sections rapidly through three changes of absolute ethanol. c. Clear the sections in two changes of xylene for 5 minutes each.

5. Mounting: a. Mount the coverslip with a resinous mounting medium.

Expected Results

| Tissue Component | Light Microscopy | Polarized Light Microscopy |

| Collagen | Reddish-Brown | Bright yellow, orange, or green birefringence |

| Nuclei (if counterstained) | Black/Dark Blue | Not birefringent |

| Muscle and Cytoplasm | Yellow | Not birefringent |

Experimental Workflow

Caption: Workflow for histological staining with Direct Brown 95.

Signaling Pathway and Logical Relationships

Caption: Interaction of Direct Brown 95 and Picric Acid with tissue.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or no collagen staining | Insufficient staining time | Increase incubation in Picro-Direct Brown 95 to 90 minutes. |

| Old or improperly prepared staining solution | Prepare a fresh Picro-Direct Brown 95 solution. | |

| Overstaining of background | Inadequate rinsing | Ensure a thorough but brief rinse in the 0.5% acetic acid solution. |

| Fading of stain | Prolonged exposure to light | Store stained slides in the dark. |

| Sections detaching from slides | Improper slide adhesion | Use coated slides (e.g., poly-L-lysine or silane-coated). |

Safety Precautions

Direct Brown 95 is a chemical that should be handled with care. It may cause eye and skin irritation.[10] Ingestion can be harmful.[10] It is also important to handle picric acid with extreme caution as it can be explosive when dry. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for both Direct Brown 95 and picric acid before use.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scbt.com [scbt.com]

- 3. med.emory.edu [med.emory.edu]

- 4. PicroSirius red staining | Xin Chen Lab [pharm.ucsf.edu]

- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 6. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. boekelsci.com [boekelsci.com]

- 8. stainsfile.com [stainsfile.com]

- 9. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 10. tandfonline.com [tandfonline.com]

Application Notes: Use of Direct Brown 95 for Collagen Staining in Tissue Samples

Topic: Using Direct Brown 95 for staining collagen in tissue samples.

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of scientific literature and chemical databases, it has been determined that Direct Brown 95 (C.I. 30145) is not a recognized or validated stain for the specific identification of collagen in biological tissue samples.

Our research indicates that Direct Brown 95 is primarily documented as a dye for textiles, leather, and paper.[1][2][3] There are no established protocols, application notes, or peer-reviewed studies that describe its use for histological or microscopic visualization of collagen fibers. The chemical properties and staining mechanisms required for selective collagen binding have not been characterized for this particular dye.

Therefore, we cannot provide detailed application notes, experimental protocols, or quantitative data for the use of Direct Brown 95 in collagen staining, as its suitability and efficacy for this purpose have not been scientifically established. The use of this dye in a research or diagnostic setting for collagen analysis would be inappropriate and could lead to unreliable and uninterpretable results.

Recommended Alternative: Picrosirius Red Staining for Collagen

For researchers seeking a robust and well-documented method for staining collagen in tissue samples, we highly recommend the use of Picrosirius Red (Direct Red 80) . Picrosirius Red is a widely accepted and extensively published method for the selective staining of collagen fibers. When viewed under polarized light, it enhances the natural birefringence of collagen, allowing for the differentiation of collagen types and the quantitative analysis of collagen content.

Below, we provide a standard protocol for Picrosirius Red staining as a suitable and effective alternative.

Application Notes and Protocols: Picrosirius Red for Collagen Staining

Introduction

Picrosirius Red is a strong anionic dye that binds to the cationic groups of collagen molecules. The elongated dye molecules align parallel to the long axis of collagen fibers, significantly enhancing their natural birefringence when viewed under polarized light. This property allows for the visualization of collagen fibers in vibrant colors, with thicker, more organized fibers (Type I collagen) appearing yellow to red, and thinner, less organized fibers (Type III collagen) appearing green.

Key Applications

-

Quantification of collagen in various tissues.

-

Assessment of fibrosis in pathological conditions.

-

Differentiation between collagen types I and III.

-

Evaluation of tissue repair and wound healing.

Experimental Protocols

Materials

-

Picrosirius Red Solution:

-

0.1% (w/v) Sirius Red (Direct Red 80, C.I. 35780) in saturated aqueous Picric Acid.

-

-

Weigert's Iron Hematoxylin (for nuclear counterstaining, optional).

-

Acidified Water (0.5% glacial acetic acid in distilled water).

-

Ethanol (70%, 95%, and 100%).

-

Xylene or xylene substitute.

-

Mounting medium.

-

Paraffin-embedded tissue sections (5 µm).

Staining Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

Nuclear Counterstaining (Optional):

-

Stain in Weigert's Iron Hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 10 seconds.

-

Wash in running tap water for 1 minute.

-